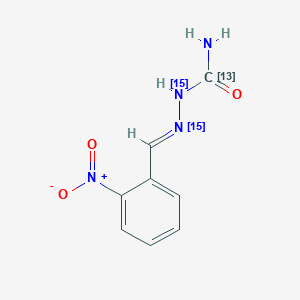

2-NP-Sca 13C,15N2

Description

Significance of Stable Isotope Labeling in Chemical and Analytical Sciences

Stable isotope labeling is a technique that involves the substitution of one or more atoms in a molecule with their non-radioactive (stable) isotopes. wikipedia.org Common stable isotopes used in this practice include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (B1214612) (²H), and Oxygen-18 (¹⁸O). wikipedia.orgcreative-proteomics.com These isotopes are chemically identical to their more abundant counterparts but possess a greater mass. This mass difference is detectable by specialized analytical instruments, such as mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers, allowing researchers to trace the labeled molecules through complex chemical or biological systems. wikipedia.org

The significance of this technique is vast and spans multiple scientific disciplines:

Enhanced Analytical Precision: Isotope labeling dramatically improves the accuracy of quantitative analysis. adesisinc.com In a technique known as isotope dilution mass spectrometry, a known quantity of a stable isotope-labeled standard is added to a sample. By measuring the ratio of the labeled to the unlabeled compound, scientists can precisely calculate the concentration of the target analyte, compensating for sample loss during preparation and analysis.

Metabolism and Pharmacokinetic Studies: In pharmaceutical research, stable isotope-labeled drugs are used to trace their absorption, distribution, metabolism, and excretion (ADME) within a biological system. researchgate.net This provides critical information on a drug's efficacy, safety, and potential interactions. diagnosticsworldnews.com

Proteomics and Metabolomics: Labeled amino acids, lipids, and other metabolites are used to study the dynamics of proteins and metabolic pathways. adesisinc.comdiagnosticsworldnews.com This allows for the quantitative analysis of protein expression and metabolic fluxes, offering insights into cellular function and disease mechanisms. adesisinc.commoravek.com

Environmental Science: The technique is applied to track pollutants in ecosystems and understand biogeochemical cycles. adesisinc.commoravek.com

The use of stable isotopes offers a significant advantage over radioactive isotopes as they are not radioactive, eliminating safety concerns and disposal issues, making them suitable for a wider range of studies, including those involving humans. diagnosticsworldnews.com

Historical Context and Evolution of Semicarbazone Research in Academic Disciplines

Semicarbazones are a class of chemical compounds that are derivatives of imines. They are formed through a condensation reaction between an aldehyde or a ketone and semicarbazide (B1199961). sathyabama.ac.intaylorandfrancis.comresearchgate.net Historically, this reaction was a classic method in qualitative organic analysis for identifying unknown aldehydes and ketones by preparing their solid semicarbazone derivatives and measuring their melting points. taylorandfrancis.com

The research into semicarbazones has evolved significantly from their initial use as simple derivatives. In the mid-20th century, scientific interest expanded upon the discovery that certain semicarbazones and their close relatives, thiosemicarbazones, exhibited significant biological activities. sathyabama.ac.in This led to extensive research into their potential as therapeutic agents.

Key areas of semicarbazone research include:

Pharmacological Activity: Studies have revealed that various semicarbazone derivatives possess a wide spectrum of biological activities, including anticonvulsant, antibacterial, antifungal, antiviral, and anticancer properties. sathyabama.ac.inresearchgate.netpharmatutor.org For instance, Nitrofurazone (B1679002), a semicarbazone, is known for its antibacterial and anti-viral properties. sathyabama.ac.in

Coordination Chemistry: Semicarbazones have multiple donor atoms (oxygen and nitrogen), making them excellent chelating ligands that can coordinate with metal ions. sathyabama.ac.intaylorandfrancis.comcore.ac.uk The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, a property attributed to factors like modified lipophilicity, which affects the compound's ability to enter cells. sathyabama.ac.incore.ac.uk

Analytical Reagents: Their ability to form colored complexes with metal ions has also led to their use as spectrophotometric agents for the analysis of various metals. sathyabama.ac.in

This evolution from simple chemical derivatives to a class of compounds with diverse and potent biological and chemical properties underscores their continued importance in academic and industrial research. pharmatutor.orgcore.ac.uk

Rationale for Isotopic Enrichment in 2-Nitrobenzaldehyde (B1664092) Semicarbazone (¹³C,¹⁵N₂) Studies

The specific isotopic enrichment of 2-Nitrobenzaldehyde semicarbazone with both Carbon-13 and Nitrogen-15 is driven by its application in food safety analysis. The primary rationale is its use as a highly reliable internal standard for the detection and quantification of nitrofuran antibiotic residues in food products of animal origin. nih.gov

Nitrofurans are a class of broad-spectrum antibiotics that were once widely used in veterinary medicine. However, due to concerns about their carcinogenicity, their use in food-producing animals has been banned in many countries. Regulatory bodies require sensitive methods to detect illegal use, which involves monitoring for the tissue-bound metabolites of these drugs, as the parent drugs are rapidly metabolized.

Semicarbazide (SC) is the metabolite of the banned antibiotic Nitrofurazone. nih.gov To detect it, SC is released from tissue proteins and derivatized to make it suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-Nitrobenzaldehyde is a common derivatizing agent that reacts with semicarbazide to form 2-Nitrobenzaldehyde semicarbazone. nih.gov

To ensure the accuracy of the quantification, an internal standard that behaves identically to the analyte during sample extraction, derivatization, and analysis is required. 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂ serves this purpose perfectly. invivochem.commedchemexpress.com The incorporation of stable isotopes creates a compound with a higher mass, allowing the mass spectrometer to distinguish it from the non-labeled (native) analyte formed from any semicarbazide present in the sample. lgcstandards.comchemicalsknowledgehub.com The use of both ¹³C and ¹⁵N₂ provides a significant mass shift, moving the standard's signal away from any potential natural isotope peaks of the native compound, thus ensuring clear differentiation and highly accurate quantification. nih.gov

Overview of Key Academic Research Trajectories for 2-Nitrobenzaldehyde Semicarbazone ¹³C,¹⁵N₂

The primary academic research trajectory for 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂ is firmly rooted in the field of analytical and bioanalytical chemistry. Research focuses on its synthesis and application as an internal standard for regulatory testing. nih.govmedchemexpress.com

Key research areas include:

Method Development and Validation: A significant amount of research is dedicated to developing and validating robust analytical methods, predominantly LC-MS/MS, for the trace-level detection of nitrofuran metabolites in complex matrices like meat, seafood, and honey. nih.gov These studies use the labeled compound to ensure the accuracy, precision, and reliability of the tests, meeting stringent regulatory requirements.

Synthesis and Characterization: Research has been published detailing convenient methods for the synthesis of labeled 2-nitrobenzaldehyde and its subsequent use to derivatize semicarbazide and other nitrofuran metabolites. nih.gov These studies also include comprehensive characterization of the resulting labeled and unlabeled derivatives using techniques like UV spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) to confirm their structure and purity. nih.gov

Metabolite Marker Analysis: The compound is central to its use as a metabolite marker for detecting the use of the banned antibiotic Nitrofurazone. invivochem.com Research focuses on optimizing the derivatization reaction and the subsequent analysis to achieve the lowest possible detection limits.

The overarching goal of this research is to provide regulatory laboratories and food safety authorities with reliable and validated tools to enforce the ban on nitrofuran antibiotics, thereby protecting public health. nih.gov

Data Tables

Table 1: Physicochemical Properties of 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂

| Property | Value | Source |

| CAS Number | 957509-32-9 | invivochem.comlgcstandards.comchemicalbook.com |

| Chemical Formula | C₇¹³CH₈¹⁵N₂N₂O₃ | invivochem.comlgcstandards.com |

| Exact Mass | 211.057 | invivochem.comlgcstandards.com |

| Molecular Weight | 211.16 | - |

| Appearance | Solid | invivochem.com |

| Hydrogen Bond Donor Count | 2 | invivochem.com |

| Hydrogen Bond Acceptor Count | 4 | invivochem.com |

| Rotatable Bond Count | 2 | invivochem.com |

| SMILES | C1=CC=C(C(=C1)/C=[15N]/[15NH]13CN)N+[O-] | invivochem.com |

| InChI Key | OEOKLBSECDAYSM-BNWBFHBJSA-N | invivochem.com |

Table 2: Summary of Key Applications of Stable Isotope Labeling

| Application Area | Description | Key Benefits |

| Quantitative Analysis | Use of labeled compounds as internal standards in techniques like isotope dilution mass spectrometry. | High accuracy and precision; corrects for sample loss and matrix effects. adesisinc.comrsc.org |

| Pharmacokinetics (ADME) | Tracing the fate of labeled drugs in biological systems to study absorption, distribution, metabolism, and excretion. | Provides critical data for drug safety and efficacy evaluation. researchgate.netdiagnosticsworldnews.com |

| Metabolic Flux Analysis | Feeding cells labeled substrates to trace the flow of atoms through metabolic pathways. wikipedia.org | Elucidates cellular metabolism and biochemical pathways. creative-proteomics.commedchemexpress.com |

| Proteomics | Quantitative analysis of protein expression, modification, and turnover using labeled amino acids (e.g., SILAC). adesisinc.com | Enables detailed understanding of cellular functions and identification of therapeutic targets. diagnosticsworldnews.commoravek.com |

| Environmental Tracing | Tracking the movement and fate of pollutants and nutrients in ecosystems. adesisinc.com | Helps in developing pollution control strategies and understanding ecological cycles. moravek.com |

Properties

IUPAC Name |

[(E)-(2-nitrophenyl)methylideneamino](13C)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+/i8+1,10+1,11+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOKLBSECDAYSM-BNWBFHBJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=[15N]/[15NH][13C](=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016787 | |

| Record name | (2E)-2-[(2-nitrophenyl)methylidene](15N2)hydrazine-1-(13C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957509-32-9 | |

| Record name | (2E)-2-[(2-nitrophenyl)methylidene](15N2)hydrazine-1-(13C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Structural Elucidation Techniques for 2 Nitrobenzaldehyde Semicarbazone 13c,15n2

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a primary tool for determining the structure of organic molecules in solution. For 2-Nitrobenzaldehyde (B1664092) semicarbazone ¹³C,¹⁵N₂, the incorporation of specific isotopes greatly aids in the analysis.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the isotopically labeled compound, the signal for the ¹³C-enriched carbon atom will be significantly enhanced. The key feature is the specific labeling at the carbonyl carbon of the semicarbazone moiety. medchemexpress.comsigmaaldrich.com While a full experimental spectrum is proprietary, a detailed assignment can be predicted based on the analysis of the parent compounds, 2-nitrobenzaldehyde and semicarbazide (B1199961), and known substituent effects.

The aromatic ring of the 2-nitrobenzaldehyde portion will display six distinct signals. The carbon atom bearing the nitro group (C2) is typically shifted downfield, as is the carbon of the imine group (C7). The labeled carbonyl carbon (C=O) of the semicarbazone group is expected to appear significantly downfield, often in the range of 155-165 ppm. rsc.org The isotopic enrichment at this position results in a singlet of high intensity, simplifying its identification.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Nitrobenzaldehyde Semicarbazone ¹³C,¹⁵N₂ Predicted chemical shifts (δ) in ppm relative to a standard reference.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹³C=O | 155 - 165 | Isotopically labeled carbon; expected to be a strong, sharp singlet. |

| C=N | 135 - 145 | Imine carbon, attached to the aromatic ring. |

| C1 (Aromatic) | 130 - 135 | Aromatic carbon attached to the C=N group. |

| C2 (Aromatic) | 147 - 152 | Aromatic carbon attached to the nitro group. |

| C3 (Aromatic) | 124 - 128 | Aromatic carbon ortho to the nitro group. |

| C4 (Aromatic) | 133 - 137 | Aromatic carbon meta to the nitro group. |

| C5 (Aromatic) | 128 - 132 | Aromatic carbon para to the nitro group. |

¹⁵N NMR spectroscopy is particularly powerful for this molecule due to the low natural abundance of ¹⁵N (0.37%) and the specific incorporation of two ¹⁵N nuclei within the semicarbazone backbone. nih.govhuji.ac.il This labeling strategy overcomes the inherent low sensitivity of the ¹⁵N nucleus, allowing for direct observation and assignment of the nitrogen signals. researchgate.net The chemical shifts of nitrogen atoms are highly sensitive to their electronic environment.

The molecule contains four distinct nitrogen atoms: one in the nitro group and three in the semicarbazone chain. The two labeled nitrogens are those derived from the semicarbazide molecule, specifically the hydrazone nitrogens. sigmaaldrich.com

Nitro Group (-NO₂): The nitrogen atom in the nitro group is expected to be significantly deshielded, with a chemical shift appearing far downfield, typically in the range of 355 to 395 ppm relative to nitromethane (B149229). science-and-fun.de

Imine Nitrogen (=N-): The imine nitrogen, double-bonded to the benzaldehyde (B42025) carbon, is part of the labeled hydrazone structure. Its chemical shift is anticipated in the 330-340 ppm range. science-and-fun.de

Amide Nitrogen (-NH-): The second labeled nitrogen is part of the amide-like structure within the semicarbazone moiety. Its resonance is expected to fall within the range for secondary amides or hydrazones, approximately 110-160 ppm or 150-190 ppm. science-and-fun.de

Amine Nitrogen (-NH₂): The terminal, unlabeled primary amine nitrogen will have a chemical shift typical for primary amides, around 110-120 ppm. science-and-fun.de

Table 2: Predicted ¹⁵N NMR Chemical Shifts for 2-Nitrobenzaldehyde Semicarbazone ¹³C,¹⁵N₂ Predicted chemical shifts (δ) in ppm relative to nitromethane (CH₃NO₂).

| Nitrogen Atom | Isotopic Label | Predicted Chemical Shift (ppm) | Functional Group Type |

|---|---|---|---|

| N (in -NO₂) | Unlabeled | 355 - 395 | Nitro |

| N (in C=N-N) | ¹⁵N | 330 - 340 | Hydrazone |

| N (in -NH-C=O) | ¹⁵N | 150 - 190 | Hydrazone/Amide |

To unambiguously assign all signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable. researchgate.net For 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂, several 2D techniques would be employed:

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. It would be used to establish the connectivity of the protons on the aromatic ring, tracing the spin system from H-3 through H-6. It would also show correlations between the imine proton (CH=N) and the adjacent -NH proton.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals (C3-H3, C4-H4, C5-H5, C6-H6) and the imine proton to the imine carbon (C7).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular structure. Key correlations would include:

The imine proton (CH=N) to the labeled carbonyl carbon (¹³C=O).

The aromatic proton H-6 to the imine carbon (C=N).

The -NH proton to both the imine carbon (C=N) and the labeled carbonyl carbon (¹³C=O).

¹H-¹⁵N HMBC: Given the isotopic labeling, this experiment provides powerful confirmation of the structure by showing correlations between protons and the labeled nitrogen atoms. Expected correlations would be seen from the imine proton (CH=N) and the amide proton (-NH-) to the labeled nitrogens, confirming the N-N bond within the semicarbazone backbone.

The strategic placement of ¹³C and ¹⁵N isotopes serves several critical purposes in NMR analysis. nih.govnih.gov

Sensitivity Enhancement: Both ¹³C and ¹⁵N have low natural abundance. nih.gov Isotopic enrichment dramatically increases the signal-to-noise ratio for the labeled atoms, reducing the time required for spectral acquisition and making detection of these nuclei straightforward. researchgate.net

Unambiguous Assignment: The intense signals from the labeled ¹³C carbonyl and the two ¹⁵N atoms provide clear anchor points in the spectra. sigmaaldrich.com All other signals can be assigned relative to these confirmed positions using 2D correlation techniques. This eliminates ambiguity that might arise in a complex, unlabeled molecule. acs.org

Simplification of Spectra: In more complex molecules, selective labeling can help simplify overcrowded spectral regions by "turning on" only the signals of interest. nih.gov For this molecule, it highlights the key functional group involved in its use as an analytical standard.

Mass Spectrometry (MS) Characterization of Labeled 2-Nitrobenzaldehyde Semicarbazone

Mass spectrometry is a complementary technique to NMR, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for verifying the successful synthesis of the target compound and confirming its isotopic composition. HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of precision (typically to four or more decimal places).

For 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂, the expected molecular formula is C₇(¹³C)H₈N₂(¹⁵N)₂O₃. scbt.com The theoretical exact mass is calculated using the precise masses of the most abundant isotopes of each element, including the incorporated ¹³C and ¹⁵N. An experimental HRMS measurement that matches this calculated exact mass provides unequivocal confirmation of the molecular formula and, by extension, the successful incorporation of the isotopic labels. The unlabeled compound has a precursor m/z of 209.0669 for the [M+H]⁺ ion. nih.gov The labeled compound is expected to have a mass shift of +3 Da due to the one ¹³C and two ¹⁵N atoms. sigmaaldrich.com

Table 3: Mass Spectrometry Data for 2-Nitrobenzaldehyde Semicarbazone ¹³C,¹⁵N₂

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇(¹³C)H₈N₂(¹⁵N)₂O₃ | sigmaaldrich.comscbt.com |

| Nominal Molecular Weight | 211.15 g/mol | scbt.comhoneywell.com |

| Calculated Exact Mass [M] | Calculated based on precise isotopic masses | |

| Expected [M+H]⁺ Ion (HRMS) | Value corresponding to calculated exact mass + proton mass |

The comparison between the measured high-resolution mass and the calculated theoretical mass serves as a definitive quality control check, ensuring the identity and isotopic purity of the material.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂ |

| 2-Nitrobenzaldehyde |

| Semicarbazide |

Fragmentation Pathway Analysis using Isotopic Tagging

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction or, in mass spectrometry, to elucidate fragmentation mechanisms. wikipedia.org By replacing specific atoms with their heavier stable isotopes, the resulting mass shift in the fragments can be precisely tracked. In the case of 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂, the semicarbazide moiety has been labeled with one Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) atoms. This labeling is invaluable for confirming the identity of fragments containing the semicarbazide portion of the molecule.

Mass spectrometry of the unlabeled 2-Nitrobenzaldehyde semicarbazone reveals several key fragments. nih.gov The introduction of isotopic labels (¹³C, ¹⁵N₂) results in a predictable mass shift for any fragment containing the labeled atoms. This allows for unambiguous identification of fragmentation pathways. For instance, a fragment containing the entire semicarbazone group will have a mass increase of 3 Daltons.

Common fragmentation pathways for nitroaromatic compounds and semicarbazones include the loss of the nitro group (NO₂) and cleavage at the imine (C=N) bond. researchgate.netnih.gov For the labeled compound, observing a fragment corresponding to the loss of the nitro group would yield a cation whose mass confirms the retention of the ¹³C,¹⁵N₂-labeled semicarbazone structure. Conversely, fragments arising from the cleavage of the semicarbazide chain itself can be identified by their specific mass shifts, allowing for a detailed reconstruction of the molecule's breakdown under ionization.

Table 1: Predicted Mass-to-Charge (m/z) Ratios for Major Fragments

| Fragment Structure | Predicted m/z (Unlabeled) | Predicted m/z (¹³C,¹⁵N₂ Labeled) | Description |

|---|---|---|---|

| [M+H]⁺ | 209.07 | 212.07 | Protonated Molecular Ion |

| [M-NO₂]⁺ | 163.07 | 166.07 | Loss of nitro radical from the molecular ion |

| [C₇H₆NO]⁺ | 120.04 | 120.04 | Fragment containing the nitrobenzyl group after C-N cleavage |

Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of a molecule by probing its vibrational modes. nih.gov

The IR spectrum of a semicarbazone is distinguished by several characteristic absorption bands. rsc.orgrsc.org The semicarbazone group itself gives rise to strong absorptions corresponding to N-H stretching, C=O stretching (known as the Amide I band), and N-H bending mixed with C-N stretching (the Amide II band). rsc.org The presence of the aromatic nitro group adds its own characteristic symmetric and asymmetric stretching vibrations.

For 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂, the isotopic labeling is expected to cause a shift in the vibrational frequencies of the bonds containing these heavier isotopes. ethz.ch Specifically, the C=O stretching and various C-N and N-H vibrational modes of the semicarbazone moiety will shift to lower wavenumbers (a redshift). This phenomenon can be used to confirm the successful incorporation of the isotopic labels into the molecular structure.

Table 2: General Characteristic Infrared Absorption Bands for Semicarbazones

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Shift for ¹³C,¹⁵N₂ Label |

|---|---|---|---|

| N-H | Stretching | 3460 (unbonded), 3370-3000 (H-bonded) rsc.org | Minor shift |

| C=O (Amide I) | Stretching | ~1695 rsc.org | Shift to lower wavenumber |

| C=N | Stretching | ~1665 rsc.org | Minor shift |

| Amide II | N-H Bending & C-N Stretching | ~1585 rsc.org | Shift to lower wavenumber |

| NO₂ | Asymmetric Stretch | ~1520 | No shift |

Vibrational spectroscopy is sensitive to the molecule's conformation. Semicarbazones can exist in different conformations, primarily defined by the arrangement around the C=N double bond (E/Z isomerism) and rotation around the adjacent single bonds. These different spatial arrangements lead to subtle but measurable changes in the vibrational spectrum. For example, the frequencies and intensities of the N-H and C=O stretching bands are particularly sensitive to the presence of intramolecular hydrogen bonding, which stabilizes specific conformations. iucr.org By analyzing the precise positions and shapes of these bands, especially in the N-H stretching region, it is possible to deduce the predominant conformation of the molecule in a given state (e.g., in solution or in a solid crystal). The E conformation is typically observed for the imine C=N bond in semicarbazones. iucr.org

X-ray Crystallographic Analysis of Semicarbazone and Thiosemicarbazone Derivatives

While a crystal structure for the specific isotopically labeled compound 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂ is not available, extensive research on closely related semicarbazone and thiosemicarbazone derivatives provides a clear picture of the expected solid-state structure. iucr.orgscience.gov Isotopic substitution does not significantly alter the molecular geometry or crystal packing.

X-ray diffraction studies on semicarbazone and thiosemicarbazone derivatives reveal several common structural features. iucr.org The core semicarbazone or thiosemicarbazone fragment is generally planar. wikipedia.org The molecules typically adopt an E conformation with respect to the imine C=N double bond. iucr.org In many structures, an intramolecular hydrogen bond forms between the hydrazinic N-H group and the imine nitrogen atom, creating a stable five-membered ring. iucr.org The aromatic ring is often twisted relative to the plane of the semicarbazone side chain.

A defining characteristic of semicarbazones and thiosemicarbazones in the crystalline state is their extensive network of hydrogen bonds. mdpi-res.commdpi.comresearchgate.net These non-covalent interactions dictate how the individual molecules arrange themselves into a larger, ordered crystal lattice, a field known as supramolecular assembly. rsc.orgul.ie

In addition to intramolecular hydrogen bonds, molecules are linked by intermolecular hydrogen bonds. Typically, the terminal amino (-NH₂) group and the carbonyl oxygen (or thiocarbonyl sulfur) are involved in forming these connections. iucr.org For semicarbazones, N-H···O hydrogen bonds are common, linking molecules into one-dimensional chains or two-dimensional sheets. iucr.org In thiosemicarbazones, the sulfur atom acts as a hydrogen bond acceptor, leading to N-H···S interactions that also form extended networks. iucr.orgrsc.org These hydrogen bonding patterns are crucial for the stability and physical properties of the crystal.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂ |

| 2-Nitrobenzaldehyde semicarbazone |

| Thiosemicarbazones |

| p-Nitrobenzaldehyde |

Conformational Isomerism and Geometric Considerations

E/Z Isomerism

The condensation reaction between 2-nitrobenzaldehyde and semicarbazide results in the formation of a C=N double bond, leading to the possibility of geometric isomers, designated as E (entgegen) and Z (zusammen). In semicarbazones, the E-isomer is generally the more stable and predominantly formed isomer. For 2-Nitrobenzaldehyde semicarbazone, the IUPAC name for the E-isomer is [(E)-(2-nitrophenyl)methylideneamino]urea. researchgate.netnih.gov This preference for the E configuration is a common feature among semicarbazones. numberanalytics.com The stability of these isomers can be influenced by steric and electronic effects, with the E/Z ratio sometimes being adjustable under specific reaction conditions, such as temperature or the presence of an acid catalyst. niscpr.res.in

Rotational Isomerism and Conformational Preferences

Beyond the rigid C=N double bond, 2-Nitrobenzaldehyde semicarbazone possesses several single bonds around which rotation can occur, leading to different conformers. The key rotational degrees of freedom are around the C(aryl)-C(aldehyde), C-N, and N-N single bonds.

The orientation of the aldehyde group relative to the benzene (B151609) ring in substituted benzaldehydes is a subject of considerable interest. For ortho-substituted benzaldehydes, two primary planar conformations are possible: s-cis and s-trans, referring to the relative orientation of the carbonyl group and the ortho substituent. In the case of 2-nitrobenzaldehyde, computational studies involving Density Functional Theory (DFT) have been performed to understand its vibrational spectra, which is intrinsically linked to its stable conformation. niscpr.res.in Studies on various substituted benzaldehydes have utilized dipole moment measurements to infer conformational preferences. ias.ac.in

Furthermore, the planarity of the molecule is influenced by the rotation around the bond connecting the phenyl ring to the imine carbon. In related structures, such as 2-chloro-5-nitro-benzaldehyde thiosemicarbazone, the molecule adopts a trans configuration with respect to the azomethine group, and a relatively small dihedral angle is observed between the benzene ring and the thiosemicarbazide (B42300) group, indicating a largely planar structure. sigmaaldrich.com

The rotational barrier around the amide-like C-N bond in the semicarbazone moiety is another significant conformational factor. This rotation is often restricted due to the partial double bond character arising from resonance, similar to that observed in amides. Studies on related systems have investigated these rotational barriers using techniques like dynamic NMR and computational methods. nih.govresearchgate.net

Geometric Parameters from Computational Studies

Table 1: Selected Computed Geometric Parameters for 2-Nitrobenzaldehyde

| Parameter | Value (B3LYP/6-311++G(d,p)) |

| C=O Stretching Frequency (scaled) | 1695 cm⁻¹ |

| C-H Bending (aldehyde) Frequency (scaled) | 1368 cm⁻¹ |

| NO₂ Deformation Frequency (scaled) | 836 cm⁻¹ |

| NO₂ Rocking Mode Frequency (scaled) | 550 cm⁻¹ |

| Data sourced from a computational study on 2-nitrobenzaldehyde and 4-nitrobenzaldehyde. niscpr.res.in |

These computed vibrational frequencies are consistent with experimental observations and suggest the absence of significant intramolecular hydrogen bonding that might otherwise alter the conformation. niscpr.res.in

Table 2: Conformational Details of Related Benzaldehyde Derivatives

| Compound | Conformational Feature | Method of Study |

| o-Hydroxybenzaldehyde | Exclusively s-cis form due to internal H-bonding | Dipole Moment Measurement |

| 2,5-Dichlorobenzaldehyde | Lower dipole moment than benzaldehyde, indicating mutual induction of ortho substituents | Dipole Moment Measurement |

| These findings on related molecules provide context for the potential conformational behavior of 2-Nitrobenzaldehyde semicarbazone. ias.ac.in |

The steric hindrance and electronic repulsion between the adjacent nitro and formyl groups in 2-nitrobenzaldehyde likely influence the rotational barrier and the preferred conformation. Theoretical studies on the rotational barriers in benzaldehyde and its derivatives have shown that these can be complex to model accurately, with DFT methods sometimes overestimating the barrier heights. numberanalytics.com

Investigation of Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms Involving 2 Nitrobenzaldehyde Semicarbazone 13c,15n2

Detailed Mechanistic Studies of Semicarbazone Formation and Hydrolysis

Semicarbazones are derivatives of aldehydes or ketones formed by a condensation reaction with semicarbazide (B1199961). numberanalytics.comwikipedia.org These reactions are fundamental in organic chemistry for the identification and characterization of carbonyl compounds. numberanalytics.comnumberanalytics.com The formation of semicarbazones is a reversible process, and they can be hydrolyzed back to the parent aldehyde or ketone and semicarbazide. oxfordreference.com

Kinetic Analysis of Condensation and Hydrolysis Reactions

The formation of a semicarbazone from an aldehyde or ketone, such as 2-nitrobenzaldehyde (B1664092), and semicarbazide proceeds through a two-step mechanism. numberanalytics.comasianpubs.org The initial step involves the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of the aldehyde. numberanalytics.comnumberanalytics.com This leads to the formation of a tetrahedral intermediate known as a carbinolamine. numberanalytics.comasianpubs.org The second step is the acid-catalyzed dehydration of this intermediate to yield the final semicarbazone product. numberanalytics.comasianpubs.org

The rates of both the condensation and hydrolysis reactions are influenced by several factors, including pH, temperature, and the concentrations of the reactants. numberanalytics.comnumberanalytics.com Kinetic studies have shown that the reaction rate is generally highest in weakly acidic conditions. numberanalytics.com For instance, the reaction of semicarbazide with substituted tetrahydropyran-4-ones was studied in 80% ethanol-water at a pH of 6.4. asianpubs.org A significant decrease in the reaction rate was observed with increased steric hindrance around the carbonyl group, indicating that the initial nucleophilic attack is the rate-limiting step under these conditions. asianpubs.org

Hydrolysis, the reverse of condensation, also involves the formation of the carbinolamine intermediate and is catalyzed by acid. unizin.org In a hydrolysis reaction, a larger molecule and a smaller molecule react to form two new molecules. unizin.org

Role of Acidic Conditions in Reaction Pathways

Acid catalysis plays a crucial role in both the formation and hydrolysis of semicarbazones. numberanalytics.comasianpubs.org In the formation reaction, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by semicarbazide. khanacademy.org In the subsequent dehydration step, the acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (water) and facilitating the formation of the C=N double bond. libretexts.org

The pH of the reaction medium is a critical parameter. numberanalytics.comnumberanalytics.com The optimal pH for semicarbazone formation is typically in the range of 3 to 5. numberanalytics.comnumberanalytics.com At very low pH, the amine reactant becomes protonated and non-nucleophilic, slowing down the initial attack. libretexts.org At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate effectively. libretexts.org

Application of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms by determining rate-limiting steps and characterizing transition states. libretexts.orgdalalinstitute.com A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect arises primarily from the difference in the zero-point vibrational energies of bonds involving the lighter and heavier isotopes. dalalinstitute.comunam.mx

Deuterium (B1214612) and Heavy Atom Isotope Effects on Reaction Rates

The replacement of hydrogen with deuterium (a deuterium effect, kH/kD) is a common KIE experiment. libretexts.org Normal primary KIEs for deuterium substitution are typically in the range of 1 to 8, indicating that the C-H bond is broken in the rate-determining step. libretexts.org For example, a kH/kD of 7 was observed in the bromination of acetone (B3395972), confirming that the tautomerization involving C-H bond breaking is the rate-limiting step. libretexts.org

Heavy atom isotope effects, involving isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and oxygen, are much smaller, usually between 1.02 and 1.10. libretexts.org Despite their small magnitude, they provide valuable information about bond formation and cleavage during a reaction. For instance, in the urease-catalyzed hydrolysis of semicarbazide, heavy-atom isotope effects were used to determine the sequence of bond cleavage. nih.gov The observed ¹⁵N KIE for the –NHNH₂ group was 1.0045, while for the –NH₂ group it was 1.0009, indicating that the hydrazine (B178648) group leaves before the amide group. nih.gov The carbonyl-¹³C KIE was found to be 1.0357, consistent with the transition state occurring during the formation or breakdown of the tetrahedral intermediate. nih.gov

Transition State Characterization through KIE Analysis

KIEs provide detailed information about the structure and bonding in the transition state of a reaction. The magnitude of the primary KIE is related to the extent of bond breaking in the transition state. epfl.ch A maximum KIE is expected when the bond to the isotope is symmetrically broken in the transition state.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide mechanistic insights. wikipedia.org For example, β-secondary KIEs, with isotopic substitution adjacent to the reacting center, are often attributed to changes in hyperconjugation between the ground state and the transition state. libretexts.org Spectroscopic methods can be employed to directly characterize transition state energies and properties by analyzing patterns in the vibrational spectra of isomerizing systems. nih.gov

Studies on Chemical Transformations and Derivatization Reactions of Semicarbazones

Semicarbazones are not only useful for the identification of aldehydes and ketones but also serve as versatile intermediates in organic synthesis. numberanalytics.comsathyabama.ac.in They can undergo various chemical transformations and derivatization reactions to produce a wide range of other compounds.

One important application is in the synthesis of heterocyclic compounds. numberanalytics.com The semicarbazone functional group can participate in cyclization reactions to form different ring systems. Additionally, semicarbazones can be derivatized by reacting them with various nucleophiles. For example, complex hydrazone derivatives can be synthesized from hydrazones by heating them in the presence of nucleophiles like alcohols, thiols, and amines. acs.org This reactivity, which likely proceeds through an imino-isocyanate intermediate, offers a flexible method for late-stage derivatization. acs.org

The derivatization of semicarbazide itself is also a common practice. For instance, semicarbazide hydrochloride can be derivatized with naphthalene-2-carbaldehyde for analytical purposes. researchgate.net Furthermore, some semicarbazone derivatives, such as nitrofurazone (B1679002), and their thio-analogs, thiosemicarbazones, exhibit significant biological activity, including antiviral and anticancer properties, often mediated by their ability to chelate metal ions like iron or copper. wikipedia.orgsathyabama.ac.in

Synthesis of Novel Semicarbazone and Thiosemicarbazone Analogues

The synthesis of semicarbazone and thiosemicarbazone derivatives is a significant area of research due to their wide range of biological activities and applications in coordination chemistry. ajchem-b.comcore.ac.uk The general method for synthesizing these compounds involves the condensation reaction between an aldehyde or a ketone with semicarbazide or thiosemicarbazide (B42300). ajchem-b.comnumberanalytics.com

For instance, novel benzaldehyde (B42025) thiosemicarbazone derivatives have been synthesized by reacting 2-methyl-3-thiosemicarbazide (B1274210) with various aromatic aldehydes. ijpsr.com The reactions are typically monitored using thin-layer chromatography, and the resulting products are characterized by elemental analysis and spectroscopic techniques like ATR and ¹H NMR. ijpsr.com Similarly, a series of thiosemicarbazide analogs were created using substituted benzoic acid, thionyl chloride, hydrazine hydrate, and ammonium (B1175870) thiocyanate, with characterization by ¹³C and ¹H NMR, FTIR, and mass spectroscopy. ijper.org

The synthesis of thiosemicarbazone derivatives of 3-nitrobenzaldehyde (B41214) has also been explored for their potential as versatile ligands in coordination chemistry. icm.edu.pl Another study reported the synthesis of a Schiff base compound by reacting equimolar quantities of 2-chloro-5-nitro-benzaldehyde with thiosemicarbazide in methanol. nih.gov

The following table provides examples of synthesized semicarbazone and thiosemicarbazone analogues:

| Starting Aldehyde/Ketone | Reactant | Resulting Analogue |

| Various aromatic aldehydes | 2-methyl-3-thiosemicarbazide | Benzaldehyde thiosemicarbazone derivatives ijpsr.com |

| Substituted benzoic acid | Thionyl chloride, hydrazine hydrate, ammonium thiocyanate | Thiosemicarbazide analogs ijper.org |

| 3-nitrobenzaldehyde | Thiosemicarbazide | 3-nitrobenzaldehyde thiosemicarbazone icm.edu.pl |

| 2-chloro-5-nitro-benzaldehyde | Thiosemicarbazide | 2-Chloro-5-nitro-benzaldehyde thiosemicarbazone nih.gov |

| Benzaldehyde derivatives | Substituted thiosemicarbazide | Thiosemicarbazone derivatives nih.gov |

Reactions with Metal Centers and Coordination Chemistry

Semicarbazones and thiosemicarbazones are effective chelating agents due to the presence of nitrogen and oxygen or sulfur donor atoms. core.ac.ukwiserpub.com This property allows them to form stable complexes with a variety of transition metal ions. core.ac.ukresearchgate.net The coordination of these ligands to metal ions can enhance their biological activity. icm.edu.plmedcraveonline.com

The coordination chemistry of benzaldehyde semicarbazone ligands has been studied with ruthenium. Reaction with [Ru(PPh₃)₂(CO)₂Cl₂] can result in complexes where the semicarbazone ligand coordinates as a bidentate N,O-donor, forming either a five-membered or a four-membered chelate ring depending on the reaction conditions. nih.gov With [Ru(PPh₃)₃Cl₂], a tridentate C,N,O-donor coordination has been observed. nih.gov

Thiosemicarbazones, with their nitrogen and sulfur donor atoms, also exhibit versatile coordination behavior. icm.edu.pl For example, 3-nitrobenzaldehyde thiosemicarbazone can form coordination complexes with various metals, with the metal ion typically coordinating with one or more nitrogen atoms and potentially the sulfur atom. icm.edu.pl The synthesis and characterization of Ni(II) and Cu(II) complexes with 3-nitrobenzaldehyde semicarbazone have been reported, with studies indicating that the coordination enhances their bioactivity. medcraveonline.com

A study on a nickel(II) complex with a thiosemicarbazone derivative revealed a distorted square planar geometry around the Ni(II) center, with coordination through nitrogen and sulfur atoms. nih.gov The formation of stable complexes with metals like copper and nickel has been a subject of interest, with the resulting complexes often exhibiting octahedral geometry. researchgate.net

Below is a table summarizing the coordination behavior of semicarbazone and thiosemicarbazone ligands with different metal centers:

| Ligand | Metal Center | Coordination Mode | Resulting Complex Geometry |

| Benzaldehyde semicarbazone | Ruthenium(II) | Bidentate (N,O) or Tridentate (C,N,O) nih.gov | Varies with coordination |

| 3-nitrobenzaldehyde thiosemicarbazone | Various metals | N, S coordination icm.edu.pl | Varies with metal |

| 3-nitrobenzaldehyde semicarbazone | Nickel(II), Copper(II) | N, O coordination medcraveonline.com | Octahedral researchgate.net |

| Thiosemicarbazone derivative | Nickel(II) | Bidentate (N,S) nih.gov | Distorted square planar nih.gov |

Mechanisms of Formation of Semicarbazide and Related Compounds in Complex Matrices

The presence of semicarbazide in food products is a concern as it is a marker for the banned antibiotic nitrofurazone. nih.govresearchgate.net However, research has shown that semicarbazide can also form naturally in various food matrices. food.gov.ukfood.gov.uk

Proposed Pathways from Natural Precursors

One proposed mechanism for the natural formation of semicarbazide involves the amino acid arginine as a precursor. food.gov.ukfood.gov.uk Studies have shown that semicarbazide can form naturally in shellfish, seaweed, eggs, and whey, where arginine is present. food.gov.ukfood.gov.uk A hypothetical pathway for the formation of semicarbazide from arginine has been described. food.gov.uk

Another proposed pathway suggests that semicarbazide can be generated from natural food compounds through an azine intermediate. nih.govresearchgate.netsigmaaldrich.com Hydrazine, in the form of azines or hydrazones, can be generated in a dilute aqueous solution from natural food components like ammonia, hydrogen peroxide, and acetone. nih.govsigmaaldrich.com When this mixture is in the presence of urea-containing compounds such as allantoin, urea (B33335), biuret, or hydroxyurea, semicarbazide can be formed. nih.govsigmaaldrich.com This formation can be detected through the derivatization product, 2-nitrobenzaldehyde semicarbazone. nih.govsigmaaldrich.com

The reaction can be initiated by oxidizing agents like hydrogen peroxide, peracetic acid, atmospheric oxygen, or hypochlorite. nih.govresearchgate.netsigmaaldrich.com These agents can generate hydrazine through an oxaziridine (B8769555) intermediate or by chlorinating ammonia, both of which can lead to the formation of an azine, which then reacts with a urea compound to produce semicarbazide. nih.govresearchgate.netsigmaaldrich.com

Investigation of Azine Intermediates

The formation of an azine intermediate is considered a central part of the mechanism for semicarbazide development in complex matrices. nih.govresearchgate.netsigmaaldrich.com Research has shown that when natural food compounds like ammonia, hydrogen peroxide, and acetone are mixed with urea-containing substances, 2-nitrobenzaldehyde semicarbazone is detected, indicating the formation of semicarbazide. nih.govresearchgate.net

Furthermore, 2-nitrobenzaldehyde aldazine (B74668) has also been identified in these reactions and is suggested to be a potential general marker for the presence of azines in foods. nih.govresearchgate.netsigmaaldrich.com This finding supports the hypothesis that the convergence of various mechanisms for semicarbazide formation occurs through this azine intermediate pathway. nih.govresearchgate.net It has also been noted that the detection of 2-nitrobenzaldehyde semicarbazone could be somewhat artefactual, as semicarbazide might form during the acidic conditions of the analytical method itself, which can liberate hydrazine in the presence of urea compounds. nih.gov

The thermolysis of semicarbazones can also lead to the formation of azines through reactive N-substituted isocyanate intermediates. researchgate.net

The following table outlines the proposed pathways for semicarbazide formation:

| Precursors | Intermediates | Key Reactants | Final Product |

| Arginine food.gov.ukfood.gov.uk | - | - | Semicarbazide |

| Ammonia, hydrogen peroxide, acetone nih.govsigmaaldrich.comresearchgate.net | Hydrazine, Azine nih.govsigmaaldrich.com | Urea compounds (allantoin, urea, etc.) nih.govsigmaaldrich.comresearchgate.net | Semicarbazide |

| Semicarbazones researchgate.net | N-substituted isocyanates researchgate.net | Heat (Thermolysis) researchgate.net | Azines |

Computational and Theoretical Chemical Investigations of 2 Nitrobenzaldehyde Semicarbazone and Its Labeled Forms

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to determine the molecule's most stable three-dimensional arrangement and the distribution of its electrons, which dictates its chemical behavior.

Geometry optimization is a computational process that seeks to find the coordinates of the atoms corresponding to the minimum potential energy on the potential energy surface. This lowest-energy structure represents the most stable conformation of the molecule. For 2-Nitrobenzaldehyde (B1664092) semicarbazone, conformational analysis is crucial due to several rotatable single bonds: the C-N bond linking the phenyl ring to the imine, the N-N bond, and the C-N bond of the urea (B33335) moiety.

The optimization process, often performed using DFT methods with a suitable basis set (e.g., B3LYP/6-311G(d,p)), reveals the most probable bond lengths, bond angles, and dihedral angles. researchgate.net The planarity of the molecule is a key aspect to investigate, as conjugation between the phenyl ring, the imine double bond, and the semicarbazone group influences the molecule's electronic properties. The orientation of the ortho-nitro group relative to the benzene (B151609) ring is also a critical factor determining steric hindrance and electronic effects. Theoretical studies on similar molecules show that finding the global minimum energy conformation is essential for accurate predictions of other properties. pjbmb.org.pkscielo.br

Table 1: Illustrative Optimized Geometric Parameters for 2-Nitrobenzaldehyde Semicarbazone (Note: This data is hypothetical and representative of values expected from DFT calculations.)

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | Carbonyl C - Carbonyl O | 1.24 Å |

| C=N | Imine C - Imine N | 1.29 Å |

| N-N | Imine N - Amide N | 1.37 Å |

| C-NO₂ | Phenyl C - Nitro N | 1.48 Å |

| Bond Angles (°) ** | ||

| C-C=N | Phenyl C - Imine C - Imine N | 121.5° |

| C=N-N | Imine C - Imine N - Amide N | 118.0° |

| O=C-NH₂ | Carbonyl O - Carbonyl C - Amine N | 123.0° |

| Dihedral Angles (°) ** | ||

| C-C-C=N | Phenyl C - Phenyl C - Imine C - Imine N | 178.5° |

| C-C-N-O | Phenyl C - Phenyl C - Nitro N - Nitro O | 25.0° |

The electronic character of a molecule is defined by the distribution of its electrons. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and kinetic stability. researchgate.net

For 2-Nitrobenzaldehyde semicarbazone, the HOMO is expected to be localized primarily on the electron-rich semicarbazone moiety and the phenyl ring. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing 2-nitrobenzaldehyde portion of the molecule, particularly the nitro (NO₂) group. semanticscholar.org This separation of FMOs suggests a potential for intramolecular charge transfer upon electronic excitation. A smaller HOMO-LUMO gap generally implies a higher propensity for the molecule to undergo chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for 2-Nitrobenzaldehyde Semicarbazone (Note: This data is hypothetical and representative of values expected from DFT calculations.)

| Parameter | Calculated Energy (eV) |

| HOMO Energy | -6.52 eV |

| LUMO Energy | -2.45 eV |

| HOMO-LUMO Gap (ΔE) | 4.07 eV |

Theoretical Modeling of Spectroscopic Parameters (NMR, IR, MS) for Labeled Compounds

Computational modeling is a powerful tool for predicting spectroscopic data, which is essential for the structural elucidation and verification of synthesized compounds like 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂.

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. Methods like the Gauge-Independent Atomic Orbital (GIAO) are routinely used for this purpose. For the isotopically labeled compound, calculations would focus on predicting the chemical shifts for the ¹³C and ¹⁵N nuclei introduced into the semicarbazone backbone, in addition to the standard ¹H and ¹³C shifts.

These predictions are invaluable for confirming the positions of the isotopic labels and for assigning peaks in the experimental spectra. Theoretical analysis of similar aromatic aldehydes has shown good agreement between calculated and experimental chemical shifts. oxinst.com The paramagnetic effects from certain materials can influence chemical shifts, a factor that computational models can also help to understand. blogspot.com

Table 3: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂ (Note: This data is hypothetical and representative of values expected from GIAO calculations, referenced to TMS for ¹H/¹³C and Nitromethane (B149229) for ¹⁵N.)

| Nucleus | Atom Position | Predicted Shift (ppm) |

| ¹H | Aldehydic CH=N | 8.35 |

| Aromatic Protons | 7.60 - 8.15 | |

| Amide NH | 10.20 | |

| Amine NH₂ | 6.50 | |

| ¹³C | Semicarbazone ¹³C=O | 158.5 |

| Imine C=N | 142.0 | |

| Aromatic C-NO₂ | 148.2 | |

| Other Aromatic Carbons | 124.0 - 134.0 | |

| ¹⁵N | Imine ¹⁵N | -55.0 |

| Amide ¹⁵N | -260.0 | |

| Amine N | -310.0 | |

| Nitro N | -10.0 |

Computational chemistry can simulate the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. These calculations help in the assignment of experimental IR absorption bands to specific molecular motions, such as bond stretching and bending. researchgate.net For 2-Nitrobenzaldehyde semicarbazone, key vibrational modes include the C=O stretch of the urea group, the N-H stretches of the amide and amine, the C=N imine stretch, and the symmetric and asymmetric stretches of the NO₂ group. Comparing the calculated spectrum with experimental data provides strong evidence for the compound's structure.

Table 4: Illustrative Calculated Vibrational Frequencies for 2-Nitrobenzaldehyde Semicarbazone (Note: This data is hypothetical and representative of values expected from DFT calculations. Frequencies are typically scaled to better match experimental data.)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch (Amide) | -C(=O)NH- | 3410 |

| N-H Stretch (Amine) | -NH₂ | 3350, 3240 |

| C-H Stretch (Aromatic) | Ar-H | 3080 |

| C=O Stretch (Amide I) | -C(=O)NH- | 1695 |

| C=N Stretch | -CH=N- | 1640 |

| N-O Asymmetric Stretch | -NO₂ | 1525 |

| N-O Symmetric Stretch | -NO₂ | 1350 |

Computational Studies of Reaction Mechanisms and Energy Landscapes

Beyond static molecular properties, computational chemistry can illuminate the pathways of chemical reactions. By mapping the energy landscape, researchers can understand the mechanism by which 2-Nitrobenzaldehyde semicarbazone is formed from its precursors, 2-nitrobenzaldehyde and semicarbazide (B1199961). wiserpub.com

This type of study involves locating the transition state (TS) structure for the reaction—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which governs the reaction rate. numberanalytics.com Computational modeling can trace the entire reaction pathway, from reactants to intermediates to the final product, providing a detailed, step-by-step view of bond-making and bond-breaking processes. rsc.orgresearchgate.net Such investigations are crucial for optimizing reaction conditions and understanding the factors that control chemical reactivity and selectivity. byu.edu

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Transition state (TS) theory is a cornerstone of reaction dynamics, positing that reacting molecules pass through a high-energy intermediate state, the transition state, on their way to forming products. The identification of this TS is crucial for elucidating the reaction pathway.

A transition state search is a computational procedure aimed at locating the saddle point on the potential energy surface (PES) that connects reactants and products. For a reaction involving 2-Nitrobenzaldehyde semicarbazone, such as its formation from 2-Nitrobenzaldehyde and semicarbazide, computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be employed to optimize the geometry of the transition state. The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.com An IRC calculation maps out the minimum energy path from the transition state down to the reactants and products, providing a clear picture of the geometric and energetic changes that occur throughout the reaction. scm.com This analysis confirms that the identified transition state indeed connects the desired reactants and products.

Below is a hypothetical data table illustrating the key geometric parameters for the formation of 2-Nitrobenzaldehyde semicarbazone, which could be obtained from such a computational study.

| Parameter | Reactants (2-Nitrobenzaldehyde + Semicarbazide) | Transition State | Product (2-Nitrobenzaldehyde semicarbazone) |

| C=O bond length (Å) | 1.23 | 1.35 | - (C=N bond formed) |

| C-N bond length (Å) | - (not formed) | 1.85 | 1.28 |

| N-H bond length (Å) | 1.01 | 1.20 | - (part of water molecule) |

| O-H bond length (Å) | - (not formed) | 1.45 | - (part of water molecule) |

| Relative Energy (kcal/mol) | 0 | 25.3 | -15.8 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation.

Prediction of Kinetic Isotope Effects

The replacement of an atom in a molecule with one of its heavier isotopes can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org KIEs are a powerful tool for probing reaction mechanisms, as they are sensitive to changes in bonding at the isotopically labeled position during the rate-determining step of a reaction. wikipedia.orgprinceton.edu For 2-Nitrobenzaldehyde semicarbazone 13C,15N2, isotopic labeling is at the carbonyl carbon and the two nitrogen atoms of the semicarbazide moiety.

The theoretical prediction of KIEs involves calculating the vibrational frequencies of both the light (unlabeled) and heavy (labeled) isotopologues of the reactant and the transition state. The KIE is then determined from the ratio of the rate constants for the light and heavy species, which can be calculated using statistical mechanics. Heavier isotopes generally form stronger bonds, leading to lower zero-point vibrational energies. nih.gov This difference in zero-point energy between the reactant and the transition state for the light and heavy isotopologues gives rise to the KIE.

A predicted KIE value greater than 1 (a "normal" KIE) indicates that the bond to the isotopic atom is weakened in the transition state, while a value less than 1 (an "inverse" KIE) suggests that the bonding is strengthened. For a multi-step reaction, the magnitude of the KIE can provide evidence for which step is rate-limiting.

The following table presents hypothetical predicted KIEs for the formation of 2-Nitrobenzaldehyde semicarbazone 13C,15N2.

| Isotopic Position | Predicted KIE (k_light / k_heavy) | Interpretation |

| 13C (carbonyl carbon) | 1.04 | Normal KIE, indicating rehybridization and bond weakening at the carbonyl carbon in the transition state. |

| 15N (hydrazine nitrogen) | 1.02 | Normal KIE, suggesting a change in bonding at the nucleophilic nitrogen in the rate-determining step. |

| 15N (amide nitrogen) | 0.99 | Inverse KIE, suggesting a slight strengthening of bonds to this nitrogen, possibly due to electronic effects. |

Note: The data in this table is for illustrative purposes and represents plausible results from a computational KIE study.

Molecular Dynamics Simulations for Intermolecular Interactions in Condensed Phases

While quantum mechanical calculations are excellent for studying individual molecules and reaction pathways, they are computationally expensive for large systems. Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules in condensed phases, such as in solution or in a solid state. nih.govyoutube.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of intermolecular interactions. youtube.commdpi.com

For 2-Nitrobenzaldehyde semicarbazone, MD simulations can provide insights into how the molecule interacts with solvent molecules and with other solute molecules. This is particularly relevant for understanding its solubility, crystal packing, and potential interactions with biological macromolecules. The simulations can reveal the nature and strength of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces.

In an MD simulation, a force field is used to describe the potential energy of the system as a function of the atomic coordinates. The system is then allowed to evolve over time, and the trajectories of the atoms are analyzed to extract information about the structure and dynamics of the system.

The table below summarizes the types of intermolecular interactions that could be studied for 2-Nitrobenzaldehyde semicarbazone in a condensed phase using MD simulations, along with typical energy ranges for these interactions.

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

| Hydrogen Bonding | Between the N-H groups of the semicarbazone and acceptor atoms (e.g., water oxygen). | 3 - 10 |

| π-π Stacking | Between the aromatic rings of two 2-Nitrobenzaldehyde semicarbazone molecules. | 1 - 5 |

| Dipole-Dipole Interactions | Arising from the polar nitro group and the semicarbazone moiety. | 1 - 3 |

| van der Waals Forces | Non-specific attractive and repulsive forces between all atoms. | 0.1 - 1 |

Note: The energy ranges in this table are general approximations for the types of interactions listed.

Advanced Analytical Research Applications of 2 Nitrobenzaldehyde Semicarbazone 13c,15n2 As a Research Tool

Development and Validation of LC-MS/MS Methods Utilizing Isotopic Internal Standards

The development of robust and reliable analytical methods is fundamental for accurate quantitative analysis. In the context of LC-MS/MS, the use of stable isotope-labeled internal standards (SIL-IS), such as 2-Nitrobenzaldehyde (B1664092) semicarbazone ¹³C,¹⁵N₂, is considered the gold standard for mitigating analytical variability and ensuring data integrity. waters.comnih.gov

Principles of Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known quantity of an isotopically enriched version of the analyte (the internal standard) to a sample. wikipedia.org This "spiked" sample is then processed and analyzed. The core principle of IDMS is that the stable isotope-labeled internal standard is chemically identical to the native analyte and thus behaves in the same manner during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer. nih.govacanthusresearch.com

Any loss of analyte during sample preparation or fluctuations in instrument signal will affect both the native analyte and the labeled standard equally. waters.com By measuring the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added isotopic standard, the original concentration of the analyte in the sample can be calculated with high precision and accuracy. wikipedia.orgrsc.org This method effectively corrects for variations in sample recovery and matrix-induced signal suppression or enhancement, which are common challenges in LC-MS/MS analysis. waters.comacanthusresearch.com The use of a SIL-IS is widely recognized as the most effective way to compensate for these matrix effects. waters.comnih.gov

Methodological Optimization for Complex Matrices

The analysis of trace compounds in complex matrices, such as food or biological samples, requires significant methodological optimization to ensure selectivity and sensitivity. For the quantification of semicarbazide (B1199961) (SEM), a common approach involves its derivatization with 2-nitrobenzaldehyde (2-NBA) to form the more stable and chromatographically favorable derivative, 2-Nitrobenzaldehyde semicarbazone (NP-SEM). nih.gov The isotopically labeled standard, 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂, is the ideal internal standard for this derivative.

Method development focuses on several key areas:

Sample Extraction: The process must efficiently release the target analyte from the sample matrix. For instance, methods for analyzing SEM in baby food often involve extraction with hydrochloric acid. nih.gov

Derivatization: The reaction conditions, such as temperature and time, are optimized to ensure complete conversion of SEM to NP-SEM. This step is crucial for both the analyte and the internal standard to ensure they are in the same chemical form. amazonaws.com

Cleanup: Solid-phase extraction (SPE) is frequently employed after derivatization to remove interfering co-extractives from the sample matrix, thereby reducing potential matrix effects and protecting the analytical column and mass spectrometer. nih.gov

Chromatography: The choice of liquid chromatography conditions, including the column type (e.g., reversed-phase, HILIC), mobile phase composition, and gradient, is optimized to achieve baseline separation of the analyte from other matrix components, further minimizing interference. nih.govnih.gov Recently, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with hydrophilic interaction liquid chromatography (HILIC) has been developed for detecting SEM in crustaceans, demonstrating an alternative and efficient approach for different matrices. nih.gov

Evaluation of Matrix Effects and Analytical Precision

Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a significant source of imprecision in LC-MS/MS. waters.compsu.edu These effects can cause either ion suppression or enhancement, leading to inaccurate quantification if not properly addressed. restek.com The evaluation of matrix effects is a mandatory part of method validation. psu.edu

The use of a co-eluting, stable isotope-labeled internal standard like 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂ is the most reliable strategy to compensate for these effects. waters.com Because the SIL-IS has nearly identical physicochemical properties to the analyte derivative, it experiences the same degree of ion suppression or enhancement, allowing the ratio-based calculation to remain accurate. acanthusresearch.com

Studies have demonstrated the effectiveness of this approach. In the validation of a method for SEM in baby food, matrix effects were found to be non-significant for meat-based products but were significant for more complex matrices like apple and rice-based foods. nih.gov Despite this, the use of the isotopic internal standard ensured high analytical precision. An interlaboratory validation study on the determination of SEM in baby food reported excellent precision, with relative standard deviations for repeatability (RSDr) ranging from 4.2% to 6.9% and for reproducibility (RSDR) from 16.6% to 24.3%. oup.com

Application in Trace Analysis and Method Validation for Related Compounds

Beyond method development, 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂ is instrumental in the routine application of validated methods for trace-level quantification and serves as a cornerstone for establishing analytical reference standards.

Quantification of Semicarbazide in Research Samples

The primary application of 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂ is in the quantitative analysis of semicarbazide (SEM) in various research and food safety samples. medchemexpress.eumedchemexpress.comtargetmol.com SEM can be present in food as a metabolite of the banned veterinary antibiotic nitrofurazone (B1679002) or from the breakdown of the food additive azodicarbonamide. nih.govmedchemexpress.com Therefore, sensitive and reliable methods are required for its monitoring.

The established ID-LC-MS/MS method, which involves derivatizing SEM with 2-NBA and using the corresponding ¹³C,¹⁵N₂-labeled derivative as the internal standard, allows for unambiguous identification and accurate quantification of SEM at low levels. amazonaws.com This method has been successfully applied to quantify SEM in diverse and complex matrices.

Development of Analytical Reference Standards

The development and validation of quantitative analytical methods are impossible without high-quality analytical reference standards. In this workflow, two types of standards are essential: the unlabeled analytical standard and the stable isotope-labeled internal standard.

Unlabeled Standard (2-Nitrobenzaldehyde semicarbazone): This high-purity compound is used to prepare calibrators and quality control samples. hpc-standards.comsigmaaldrich.com It serves as the external reference against which the instrument response is calibrated, allowing for the construction of a standard curve. Its availability is crucial for ensuring the traceability and accuracy of the measurements. hpc-standards.com

Labeled Internal Standard (2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂): This standard is added at a constant, known concentration to all samples, calibrators, and quality controls. nih.gov Its function is to correct for variability during the analytical process, as described under the principles of IDMS. waters.com

The availability of both the labeled and unlabeled forms of 2-Nitrobenzaldehyde semicarbazone allows laboratories to construct robust, reliable, and accurate quantitative methods for residue analysis in complex samples, ensuring compliance with regulatory limits and supporting food safety monitoring programs. hpc-standards.com

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym | Role in Article |

|---|---|---|

| 2-Nitrobenzaldehyde semicarbazone ¹³C,¹⁵N₂ | NP-SEM-¹³C,¹⁵N₂ | Isotopic Internal Standard |

| 2-Nitrobenzaldehyde semicarbazone | NP-SEM | Analyte Derivative / Analytical Standard |

| Semicarbazide | SEM | Target Analyte |

| 2-Nitrobenzaldehyde | 2-NBA | Derivatizing Agent |

| Nitrofurazone | NFZ | Veterinary Antibiotic (Parent Drug) |

| Azodicarbonamide | ADA | Food Additive |

Research into the Specificity and Sensitivity Enhancements due to Isotopic Labeling

The primary application of 2-Nitrobenzaldehyde semicarbazone 13C,15N2 is as an internal standard in isotope dilution mass spectrometry, most notably for the quantification of semicarbazide (SC). SC is a metabolite of the banned nitrofuran antibiotic nitrofurazone. Due to concerns over the potential carcinogenic effects of nitrofuran residues in food products of animal origin, highly sensitive and specific analytical methods are required for their detection.

The use of an isotopically labeled internal standard is paramount for achieving accurate quantification at trace levels in complex matrices such as animal tissues, milk, and flour. nih.gov The principle of isotope dilution analysis involves adding a known quantity of the labeled standard (2-Nitrobenzaldehyde semicarbazone 13C,15N2) to a sample prior to processing. This standard is chemically identical to the derivatized analyte (2-Nitrobenzaldehyde semicarbazone formed from the reaction of 2-Nitrobenzaldehyde with the target SC metabolite) but has a different mass due to the presence of 13C and 15N isotopes.

During sample preparation and analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), any loss of analyte due to extraction inefficiency, matrix effects, or instrument variability will be mirrored by a proportional loss of the internal standard. nih.gov By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, a highly accurate and precise quantification can be achieved, correcting for these potential sources of error.

Key Research Findings on Specificity and Sensitivity:

Improved Accuracy: The co-elution of the labeled internal standard with the unlabeled analyte in chromatographic separation ensures that matrix-induced signal suppression or enhancement affects both compounds equally, leading to a more accurate calculation of the analyte's concentration.

Enhanced Precision: The use of an internal standard minimizes the impact of variations in injection volume and instrument response, resulting in higher precision and reproducibility of the analytical method.

Unambiguous Identification: The distinct mass-to-charge (m/z) ratio of the 13C,15N2-labeled compound allows for its clear differentiation from the unlabeled analyte and other matrix components, thereby increasing the specificity of the detection method.

A study on the preparation and characterization of stable isotope-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites highlighted their importance as internal standards for quantification by LC-MS/MS. nih.gov The synthesis involved creating ring-labeled 2-nitrobenzaldehyde, which was then used to derivatize metabolites like semicarbazide. nih.gov This approach provides a robust internal standard for accurate quantification. nih.gov

The following table summarizes the key characteristics and role of 2-Nitrobenzaldehyde semicarbazone 13C,15N2 in enhancing analytical measurements.

| Feature | Enhancement Provided by Isotopic Labeling | Analytical Application |

| Distinct Mass | Allows for differentiation from the native analyte in mass spectrometry. | Specific detection and quantification without interference from the unlabeled form. |

| Co-elution | The labeled and unlabeled compounds exhibit identical chromatographic behavior. | Correction for matrix effects and variations in chromatographic conditions. |

| Chemical Identity | Behaves identically to the native analyte during sample preparation and ionization. | Accurate correction for losses during extraction and sample handling. |

Exploration of 2-Nitrobenzaldehyde Semicarbazone 13C,15N2 in Proteomics Research Methodologies (as a biochemical tool)

While the primary and well-documented application of 2-Nitrobenzaldehyde semicarbazone 13C,15N2 is in the targeted quantification of the small molecule metabolite semicarbazide, its chemical nature suggests potential, albeit less explored, applications in the broader field of proteomics. Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions. One area of proteomics focuses on the identification and quantification of post-translational modifications (PTMs), where the chemical properties of a tool like 2-Nitrobenzaldehyde semicarbazone become relevant.